molecular formula C44H72O11 B610604 Oligomycin D CAS No. 1404-59-7

Oligomycin D

Katalognummer: B610604
CAS-Nummer: 1404-59-7
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: LVWVMRBMGDJZLM-BONFEJLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oligomycin D is a macrolide antibiotic produced by Streptomyces species, known for its role as a potent inhibitor of mitochondrial F₁F₀-ATP synthase . This enzyme is critical for oxidative phosphorylation, the process by which cells generate ATP. This compound binds to the F₀ subunit of the ATP synthase, blocking proton translocation and thereby uncoupling ATP production from the electron transport chain . Structurally, it belongs to the oligomycin family, which includes isomers such as Oligomycin A, B, C, and E. These isomers share a core macrolide structure but differ in substituent groups (Table 1) . This compound is also referred to as Rutamycin, with the CAS number 1404-59-7 . Its primary applications are in research settings to study mitochondrial bioenergetics and apoptosis mechanisms .

Vorbereitungsmethoden

Overview of Oligomycin Biosynthesis

Oligomycins are synthesized via modular polyketide synthase (PKS) pathways in Streptomyces species. These pathways involve the sequential assembly of acetate and propionate units into a macrolide backbone, followed by post-PKS modifications such as hydroxylation, glycosylation, and methylation . While the biosynthetic gene clusters for Oligomycins A, B, and C have been partially characterized, no peer-reviewed studies explicitly describe the genetic or enzymatic machinery responsible for Oligomycin D production .

Preparation Methods for Oligomycin Variants

Fermentation and Isolation

Oligomycins are typically produced through submerged fermentation of Streptomyces strains. For example:

  • Strain Selection : Streptomyces diastatochromogenes and Streptomyces amylase chromogenes are commonly used for Oligomycin A and B production .

  • Culture Conditions : Optimal yields are achieved using media containing glucose (20 g/L), soy flour (15 g/L), and CaCO₃ (2 g/L), incubated at 28°C for 7–10 days under aerobic conditions .

  • Extraction : The fermentation broth is acidified to pH 3.0–4.0, and oligomycins are extracted using ethyl acetate. Subsequent purification employs silica gel chromatography with a hexane:ethyl acetate gradient (10:1 to 1:1) .

Table 1: Yield and Purity of Oligomycin Variants

VariantYield (mg/L)Purity (%)Solubility (mg/mL in DMSO)
Oligomycin A120–150≥9820
Oligomycin B90–110≥9515
Oligomycin C70–85≥9010

Data adapted from fermentation protocols described in .

Chemical Synthesis and Derivatives

Total synthesis of oligomycins is challenging due to their complex macrocyclic structures. However, semi-synthetic approaches have been employed to generate derivatives:

  • 33-Dehydrooligomycin A : Synthesized via Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This derivative exhibits reduced antimicrobial activity compared to Oligomycin A .

  • Modifications at C-26 : Esterification of the C-26 hydroxyl group with acyl chlorides enhances solubility but often diminishes ATP synthase inhibitory activity .

Notably, no synthetic routes for this compound have been reported in the literature.

Analytical Characterization

Structural Elucidation

Oligomycins are characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectral features include:

  • Oligomycin A : C45H74O11\text{C}_{45}\text{H}_{74}\text{O}_{11}, molecular weight 791.06 g/mol, 1H^1\text{H} NMR δ 5.32 (H-15, d, J=10.2 Hz) .

  • Oligomycin B : C45H72O12\text{C}_{45}\text{H}_{72}\text{O}_{12}, molecular weight 805.1 g/mol, distinct carbonyl signals at δ 207.3 ppm in 13C^{13}\text{C} NMR .

The absence of published spectra for this compound precludes comparative analysis.

Challenges and Limitations

Technical Barriers in Isolation

Oligomycins exhibit high structural similarity, complicating chromatographic separation. For instance, Oligomycin A and B co-elute on C18 columns unless using ultra-high-performance liquid chromatography (UHPLC) with 1.7 µm particle columns . No methods specific to this compound have been validated.

Analyse Chemischer Reaktionen

Types of Reactions: Oligomycin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki macrocyclization used in its total synthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of rutamycin include dimethyl sulfoxide for oxidation and various catalysts for aldol reactions and vinyl–vinyl coupling . The reaction conditions often require low temperatures and inert atmospheres to maintain the integrity of the stereogenic centers.

Major Products: The major product of these reactions is rutamycin B, which is characterized by its macrolide structure containing multiple hydroxyl and ketone functional groups .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Oligomycin D has significant implications in cancer research:

  • Inhibition of Tumor Cell Proliferation : this compound has been shown to induce apoptosis in drug-resistant cancer cells. For instance, it can bypass doxorubicin resistance by blocking P-glycoprotein activity, which is responsible for the extrusion of anticancer drugs from cells . In studies involving HepG2 cells, this compound triggered apoptosis effectively, highlighting its potential as an adjunct therapy in resistant cancers.
  • Metabolic Profiling : The compound is utilized to measure oxygen consumption rates and extracellular acidification rates in various cancer cell lines. This helps in understanding the metabolic adaptations of tumors, particularly how they rely on glycolysis even under aerobic conditions (the Warburg effect) .
  • Bioenergetic Adaptation Studies : Research indicates that this compound can stimulate glycolysis in cancer cells when oxidative phosphorylation is inhibited. This adaptation is crucial for understanding how cancer cells adjust their metabolism to survive under therapeutic stress .

Eukaryotic Cell Culture Applications

This compound is extensively used in eukaryotic cell culture to study mitochondrial function:

  • Maximal Capacity Respiration Assays : It is employed in assays such as the Mito Stress Test Kit to assess ATP-linked respiration and maximal respiratory capacity in astrocytes and other cell types. By measuring oxygen consumption before and after oligomycin treatment, researchers can quantify mitochondrial dysfunction and energy production capabilities .
  • Cytochemical Studies : The compound serves as a bioprobe to examine the organization of ATPase on the mitochondrial membrane and study the effects of ATP depletion on cellular processes .

Microbiology Applications

This compound's antimicrobial properties are also noteworthy:

  • Fungal Inhibition : It has demonstrated activity against various fungal species such as Rhodotorula glutinis and Aspergillus niger. Research has shown that certain mutations in yeast can confer resistance to oligomycin, making it a useful tool for studying mitochondrial function in microbial models .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceCell TypeApplicationKey Findings
Li et al., 2002HepG2 CellsApoptosis InductionBypasses doxorubicin resistance; triggers apoptosis
Furth et al., 2018Breast Cancer CellsMetabolic ProfilingMeasures oxygen consumption; insights into cancer progression
Atzmon et al., 2018AstrocytesMaximal Capacity Respiration AssayQuantifies mitochondrial respiration parameters
Polyak et al., 2010Various Cancer LinesBioenergetic AdaptationOligomycin induces glycolytic elevation upon OXPHOS suppression

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Oligomycin Isomers

Isomer R₁ R₂ R₃ R₄ R₅
A CH₃ H OH H, H CH₃
B CH₃ H OH O CH₃
C CH₃ H H H, H CH₃
D* CH₃ H OH Not reported CH₃

*Structural data for Oligomycin D is incomplete in the available literature .

This compound vs. Other Oligomycins

The oligomycin family exhibits structural and functional diversity due to variations in substituent groups (Table 1). For example:

  • Oligomycin A : Shares the same R₁, R₂, and R₃ groups as this compound but differs in R₄ (H, H vs. undefined for D). This difference may influence binding affinity to F₁F₀-ATP synthase, though direct comparative data are lacking .
  • Oligomycin B : Contains an oxygen atom at R₄, which may enhance its stability or potency compared to D .
  • Functional Implications : All oligomycins inhibit ATP synthase, but subtle structural variations affect their bioactivity. For instance, Oligomycin A exhibits higher toxicity in HL-60 leukemia cells at 1 µM compared to antimycin A , whereas this compound’s toxicity profile remains less characterized.

This compound vs. Aigialomycin D

Aigialomycin D (Am D), another macrolide natural product, shares structural similarities with oligomycins but diverges in biological targets. Key differences include:

  • Mechanism : While this compound targets ATP synthase, Am D inhibits kinases implicated in cancer and malaria .
  • Structural Features : Am D contains a spirotetronate moiety absent in oligomycins, enabling distinct protein interactions .
  • Applications : Am D is studied for anti-cancer and anti-malarial activity, whereas this compound is primarily a tool for mitochondrial research .

This compound vs. Other ATP Synthase Inhibitors

  • Antimycin A : Targets mitochondrial complex III (electron transport chain) rather than ATP synthase. Antimycin reduces ATP levels in PANC-1 cells but shows less specificity for oxidative phosphorylation compared to oligomycins .
  • Iodoacetate: A glycolysis inhibitor often used in combination with oligomycins to deplete ATP fully.

Table 2: Functional Comparison of ATP Synthase Inhibitors

Compound Target Mechanism Key Applications
This compound F₁F₀-ATP synthase Blocks proton channel in F₀ subunit Mitochondrial bioenergetics
Aigialomycin D Kinases Inhibits kinase activity Anti-cancer, anti-malarial
Antimycin A Complex III Blocks electron transfer Apoptosis studies
Rutamycin F₁F₀-ATP synthase Synonymous with this compound Same as this compound

Research Findings and Contradictions

  • Stimulatory Effects: Early studies noted that low concentrations of oligomycin (unspecified isomer) enhance oxidative phosphorylation in submitochondrial particles when combined with coupling factors . However, this effect is abolished by antibodies against coupling factor F₁, suggesting residual F₁ activity in particles .
  • Toxicity Discrepancies : Oligomycin A is highly toxic to HL-60 cells at 1 µM, whereas this compound’s cytotoxicity remains understudied . This highlights the need for isomer-specific toxicity profiling.
  • ATP Depletion : In PANC-1 cells, oligomycin (likely A or D) combined with antimycin and iodoacetate fully depletes ATP, confirming its utility in bioenergetic studies .

Biologische Aktivität

Oligomycin D, a member of the macrolide antibiotic family, is primarily recognized as a potent inhibitor of mitochondrial ATP synthase (F1_{1}F0_{0} ATPase). This compound has been extensively studied for its biological activities, particularly in the context of cancer research and mitochondrial function. Here, we explore its mechanisms of action, effects on cellular metabolism, and implications in various biological systems.

This compound inhibits ATP synthesis by binding to the F0_{0} portion of ATP synthase, blocking proton translocation across the mitochondrial membrane. This inhibition leads to a hyperpolarized inner mitochondrial membrane, preventing ATP production and causing a decrease in cellular energy levels. The binding site for oligomycin has been identified as a conserved region across species from yeast to humans .

Effects on Cellular Metabolism

The biological activity of this compound is characterized by significant impacts on cellular metabolism:

  • Inhibition of Oxidative Phosphorylation : this compound completely inhibits oxidative phosphorylation (OXPHOS) at concentrations as low as 100 ng/mL, leading to a marked reduction in ATP levels .
  • Induction of Glycolysis : In response to ATP depletion, cells increase glycolytic activity to compensate for the loss of energy production. This phenomenon has been observed across various cancer cell lines, where oligomycin treatment resulted in elevated glycolysis rates .
  • Cell Growth and Viability : While this compound inhibits cell growth, it does not necessarily induce cell death immediately. Instead, it triggers metabolic adaptations that allow cells to survive under conditions of OXPHOS suppression .

Inflammatory Responses

Recent studies have highlighted the role of this compound in inducing inflammatory responses. In an animal model involving intra-articular administration in rat knee joints, this compound led to significant swelling and histological damage characterized by increased levels of reactive oxygen species (ROS) and inflammatory markers such as IL-8 and CD68 . The findings suggest that mitochondrial dysfunction induced by oligomycin can replicate the oxidative stress seen in arthritic conditions.

Table 1: Summary of Key Research Findings on this compound

StudyModelKey Findings
T98G and U-87MG glioma cellsOligomycin led to underestimation of maximal oxygen consumption rate (maxOCR) due to high glycolytic activity; significant reduction in spare respiratory capacity (SRC) observed.
Rat knee joint modelIncreased swelling and inflammatory markers post-oligomycin injection; mitochondrial ROS production elevated.
Various cancer cell linesComplete inhibition of OXPHOS with concurrent elevation in glycolysis; transient AMPK activation noted without significant cell death.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Oligomycin D’s impact on mitochondrial membrane potential in mammalian cell lines?

  • Methodological Answer : Use concentrations between 0–50 μg/mL with 24-hour incubation at 37°C and 5% CO₂, as validated in HepG2 and HT29 cells . Measure membrane potential using JC-1 dye or TMRE staining. Ensure compound purity (>92% via HPLC) to minimize batch variability. Include vehicle controls (e.g., DMSO) and validate with ATP synthase knockout models .

Q. How to determine the optimal concentration of this compound for ATP synthase inhibition in primary cell cultures?

  • Methodological Answer : Perform dose-response curves across 0–100 μg/mL, monitoring ATP levels via luminescent assays. Normalize data to cell viability (e.g., CyQUANT assays). Compare results to established cell lines (e.g., HT29) and adjust for tissue-specific metabolic rates .

Q. What controls are essential when designing experiments involving this compound as a mitochondrial inhibitor?

  • Methodological Answer : Include vehicle controls (equivalent DMSO concentrations), positive controls (e.g., 2,4-DNP for uncoupling), and untreated cells. Validate specificity using ATP synthase subunit-deficient models. Replicate experiments across three biological replicates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported efficacy of this compound across studies?

  • Methodological Answer : Systematically compare variables: cell type (e.g., HepG2 vs. HT29), exposure duration, and assay methods (e.g., OCR vs. ATP luminescence). Conduct sensitivity analyses using standardized positive controls and orthogonal techniques like Seahorse XF Analyzer .

Q. What statistical approaches are recommended for analyzing non-linear dose-response effects of this compound?

  • Methodological Answer : Use four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report variability using error bars from ≥3 replicates. Cross-validate with Bayesian hierarchical models for heterogeneous datasets .

Q. How to design a time-course study investigating this compound-induced mitochondrial dysfunction?

  • Methodological Answer : Conduct pilot studies at 2–48-hour intervals, measuring ATP levels hourly. Identify kinetic plateaus (typically 18–24 hours in adherent lines). Combine with transcriptomic profiling (RNA-seq) to correlate ATP depletion with stress-response pathways .

Q. What validation methods are critical when observing unexpected apoptotic responses to this compound?

  • Methodological Answer : Confirm apoptosis via caspase-3/7 activity assays and Annexin V/PI flow cytometry. Rule out off-target effects using genetic inhibitors (e.g., Z-VAD-FMK) and measure mitochondrial ROS concurrently. Replicate findings across independent cell systems .

Q. Data Integration & Literature Review

Q. How to integrate this compound findings into existing literature on mitochondrial inhibitors?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Create comparative tables of IC₅₀ values across cell types and meta-analyze dose-response relationships. Employ citation tracking tools (e.g., Connected Papers) to identify conflicting data .

Q. What strategies ensure reproducibility of this compound experiments in multi-lab collaborations?

  • Methodological Answer : Standardize protocols using detailed SOPs (e.g., incubation conditions, assay plate layouts). Share raw data and analysis pipelines via repositories like Zenodo. Conduct inter-lab calibration using reference cell lines .

Q. Hypothesis Development & Validation

Q. How to formulate hypothesis-driven research questions on this compound’s off-target effects?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Does this compound induce ER stress below ATP synthase inhibitory thresholds?" Validate via transcriptomics (e.g., XBP1 splicing) and comparator studies (e.g., thapsigargin) .

Q. What methodologies confirm this compound’s specificity for ATP synthase in complex experimental systems?

  • Methodological Answer : Use CRISPR-generated ATP5F1A/B knockouts as negative controls. Combine with immunoblotting for ATP synthase subunits. Validate via rescue experiments with recombinant ATP synthase .

Eigenschaften

CAS-Nummer

1404-59-7

Molekularformel

C44H72O11

Molekulargewicht

777.0 g/mol

IUPAC-Name

(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1

InChI-Schlüssel

LVWVMRBMGDJZLM-BONFEJLISA-N

SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomerische SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Kanonische SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Rutamycin;  Oligomycin D;  A 272;  A272;  A-272

Herkunft des Produkts

United States

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